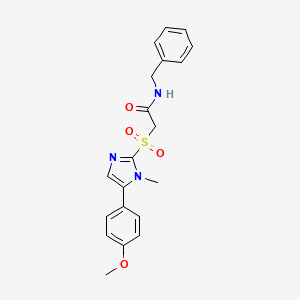
4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been shown to have promising effects in various biochemical and physiological processes, making it a potential candidate for future drug development.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
Synthesis and Evaluation of Heterocyclic Compounds : Research on heterocyclic compounds, including those containing thiazole and benzamide groups, emphasizes their synthesis and evaluation for various biological activities. These activities range from antimicrobial to anticancer properties, highlighting the potential of such compounds in drug design and development (Gomaa & Ali, 2020). The work on "4-(methylthio)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide" could similarly involve synthesis and biological activity screening to identify therapeutic potentials.
Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands, such as those studied for Alzheimer's disease, involves complex organic synthesis and evaluation in biological systems. Compounds with specific structural features, including heterocyclic frameworks, are designed and assessed for their ability to bind to amyloid plaques in the brain, demonstrating the interdisciplinary approach required for such research (Nordberg, 2007). This methodology can be applied to the design and study of compounds like "this compound" for potential diagnostic or therapeutic uses.
Advanced Oxidation Processes for Compound Degradation : The study of advanced oxidation processes (AOPs) for the degradation of specific compounds, such as acetaminophen, involves understanding the chemical reactivity and by-products of these processes. This research can inform how similar processes might be used or avoided in the synthesis, modification, or degradation of complex molecules like "this compound" (Qutob et al., 2022).
Propriétés
IUPAC Name |
4-methylsulfanyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S2/c1-28-20-13-9-17(10-14-20)22(26)25-23-24-21(15-29-23)16-7-11-19(12-8-16)27-18-5-3-2-4-6-18/h2-15H,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAHZGOYLOHOSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)




![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)
